molecular formula C33H31BrN2O2 B2895924 (E)-1-(4-benzhydrylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one CAS No. 477888-97-4

(E)-1-(4-benzhydrylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one

Cat. No. B2895924
CAS RN: 477888-97-4
M. Wt: 567.527
InChI Key: BWGFDZIGSKTJGX-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-benzhydrylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one, also known as 4-benzhydrylpiperazino-4-bromobenzyloxy-phenylpropenone, is a synthetic compound with potential applications in a variety of scientific research areas. It is used as a building block in organic synthesis and has been studied for its potential role in the synthesis of various compounds.

Scientific Research Applications

Synthesis and Chemical Characterization

Several studies have focused on the synthesis and characterization of compounds with structural components similar to "(E)-1-(4-benzhydrylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one." For instance, compounds have been synthesized for the purpose of exploring their chemical properties, such as reactivity, stability, and structural elucidation through techniques like NMR, X-ray diffraction, and mass spectrometry. These efforts contribute to a deeper understanding of the chemical behavior and potential applications of these compounds in various fields, including material science and catalysis (Peng, 2016).

Antimicrobial and Anticancer Activity

Research into benzhydrylpiperazine and bromobenzyl derivatives has shown promising antimicrobial and anticancer activities. These compounds have been evaluated for their efficacy against various bacterial strains and cancer cell lines, showing potential as therapeutic agents. For example, certain derivatives have exhibited significant inhibition of cancer cell proliferation and possess antimicrobial properties, suggesting their use in developing new treatments (Yung, Mahony, & Whitehouse, 1971).

Catalytic and Oxidative Properties

Compounds with benzhydrylpiperazine and bromobenzyl groups have been studied for their catalytic properties, particularly in oxidation reactions. These studies explore the mechanisms by which these compounds facilitate the oxidation of organic substrates, contributing to the field of green chemistry by offering more efficient and environmentally friendly catalytic processes (Goodman & Detty, 2004).

Material Science Applications

Research has also extended to the application of these compounds in material science, where their unique chemical properties are harnessed for the development of new materials with desirable physical and chemical characteristics. This includes the synthesis of polymers and dendritic macromolecules with controlled molecular architecture, offering potential applications in drug delivery, nanotechnology, and the design of functional materials (Hawker & Fréchet, 1990).

properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31BrN2O2/c34-30-16-11-27(12-17-30)25-38-31-18-13-26(14-19-31)15-20-32(37)35-21-23-36(24-22-35)33(28-7-3-1-4-8-28)29-9-5-2-6-10-29/h1-20,33H,21-25H2/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGFDZIGSKTJGX-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.